2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, featuring a hydroxymethyl group at the 2’ position and a formyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitric acid in sulfuric acid at low temperatures (0-5°C).
Major Products Formed
Oxidation: 2’-(Carboxymethyl)-[1,1’-biphenyl]-4-carbaldehyde.
Reduction: 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol.
Substitution: 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-nitrobenzaldehyde.
Scientific Research Applications
2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in enzymatic reactions, the aldehyde group can form covalent bonds with the active site of enzymes, inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde can be compared with other biphenyl derivatives, such as:
2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-ol: This compound has a hydroxyl group at the 2 position instead of a formyl group at the 4 position, which affects its reactivity and applications.
4-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde: This isomer has the formyl group at the 2 position and the hydroxymethyl group at the 4 position, leading to different chemical properties and uses.
2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol: This compound has two hydroxymethyl groups, which can influence its solubility and reactivity.
The uniqueness of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde lies in its specific functional groups and their positions on the biphenyl scaffold, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-9,16H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQIRFAQMBAOQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.